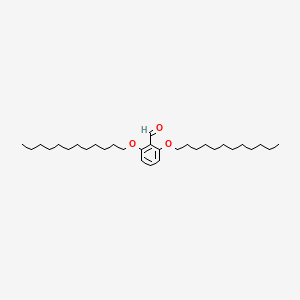

2,6-Bis(dodecyloxy)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,6-didodecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-26-33-30-24-23-25-31(29(30)28-32)34-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKGKFSBBAHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Bis Dodecyloxy Benzaldehyde

The predominant synthetic route to 2,6-Bis(dodecyloxy)benzaldehyde is the Williamson etherification. This well-established reaction provides a direct and efficient pathway to forming the target diaryl ether from readily available precursors.

The core starting materials for this synthesis are 2,6-dihydroxybenzaldehyde (B146741) and a dodecylating agent, typically an alkyl halide such as 1-bromododecane (B92323). The reaction involves the deprotonation of the hydroxyl groups on the benzaldehyde (B42025) ring by a base, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the dodecyl halide, displacing the halide and forming the ether linkage.

Key components and conditions for this synthesis, drawn from methodologies for analogous dialkoxybenzaldehydes, include:

Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used to facilitate the deprotonation of the hydroxyl groups. rsc.organalis.com.myox.ac.uk

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or absolute ethanol (B145695), is typically employed to dissolve the reactants and facilitate the reaction. rsc.organalis.com.myox.ac.uk

Temperature: The reaction mixture is generally heated to ensure a reasonable reaction rate, with temperatures often ranging from 70°C to 90°C. rsc.organalis.com.myrsc.org

Catalyst: In some variations, a catalyst like potassium iodide (KI) may be added to enhance the reactivity of the alkyl halide. analis.com.myrsc.org

While direct formylation of a pre-synthesized 1,3-bis(dodecyloxy)benzene (B1604997) is a theoretical alternative, this route often suffers from poor regioselectivity, making it less suitable for the specific synthesis of the 2,6-isomer. semanticscholar.org

The following table summarizes typical conditions used in the synthesis of closely related dialkoxybenzaldehydes via Williamson etherification, which are instructive for the synthesis of the title compound.

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| 3,5-dihydroxybenzaldehyde | 1-bromododecane, K₂CO₃ | DMF | Not specified | Not specified | ox.ac.uk |

| 3,4-dihydroxybenzaldehyde | 1-bromododecane, K₂CO₃ | DMF | 70°C | Not specified | rsc.org |

| 3-hydroxybenzaldehyde | 1-bromododecane, K₂CO₃, KI | Absolute Ethanol | Reflux | Not specified | analis.com.my |

| 4-hydroxybenzaldehyde | 1-bromododecane, K₂CO₃, KI | DMF | 90°C | Not specified | rsc.org |

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

Following the synthesis, a multi-step process is required to isolate and purify 2,6-Bis(dodecyloxy)benzaldehyde and its intermediates from unreacted starting materials, the base, and byproducts.

The initial work-up typically involves cooling the reaction mixture and pouring it into water. rsc.orggoogle.com This step precipitates the crude organic product while dissolving inorganic salts like potassium carbonate and potassium bromide. The crude solid product can then be collected by filtration and washed with water and other solvents like acetone (B3395972) to remove residual impurities. rsc.org For reactions where the product does not precipitate cleanly, an extraction is performed using a suitable organic solvent such as chloroform (B151607) or dichloromethane (B109758). rsc.org The organic layer is then washed with water or brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. rsc.org

Further purification of the crude product is essential to achieve high purity and is typically accomplished using one or more of the following techniques:

Crystallization/Recrystallization: This is a highly effective method for purifying solid organic compounds. emu.edu.tr The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For compounds with long alkyl chains like this compound, solvent systems such as ethyl acetate (B1210297) or mixtures involving alkanes (e.g., hexane) and more polar solvents are often effective. rsc.org

Column Chromatography: This is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase. emu.edu.tr For the purification of this compound, silica (B1680970) gel is a common stationary phase. rsc.org The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like ethyl acetate or chloroform. rsc.orgsemanticscholar.org The fractions are collected and analyzed for purity, often by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be employed for high-purity separations. Reverse-phase HPLC, where the stationary phase is non-polar, is particularly suitable for compounds with long hydrophobic chains. researchgate.netjst.go.jp This technique is valuable for separating the target compound from closely related impurities that may be difficult to remove by crystallization or standard column chromatography. researchgate.netnih.gov

The table below outlines common purification methods applicable to this compound and its analogs.

| Technique | Details | Purpose | Reference |

| Filtration & Washing | Isolate solid from reaction mixture; wash with water, acetone. | Removal of inorganic salts and soluble impurities. | rsc.org |

| Extraction | Use of organic solvents (e.g., Chloroform, Dichloromethane). | Separation of the product from the aqueous phase. | rsc.org |

| Crystallization | From solvents like ethyl acetate. | High-purity isolation of the final product. | rsc.org |

| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate or Chloroform/Hexane. | Separation from byproducts and unreacted starting materials. | rsc.orgsemanticscholar.org |

| Precipitation | Dissolving in a good solvent (e.g., chloroform) and adding a poor solvent (e.g., methanol). | Rapid, less selective purification. | rsc.org |

Chemical Reactivity and Derivatization Pathways of 2,6 Bis Dodecyloxy Benzaldehyde

Reactions of the Aldehyde Moiety as a Versatile Electrophile

The aldehyde group is the primary site of reactivity in 2,6-bis(dodecyloxy)benzaldehyde, enabling a range of transformations that are fundamental to organic synthesis.

Condensation Reactions for Schiff Base Formation

The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a well-established and efficient transformation. rsc.orgresearchgate.net This condensation reaction typically proceeds under mild conditions and is often catalyzed by an acid. The resulting imine bond is a critical linkage in many biologically active molecules and advanced materials. For instance, the condensation of various benzaldehyde (B42025) derivatives with amines is a common strategy for synthesizing Schiff base ligands capable of coordinating with metal ions. analis.com.myresearchgate.netuq.edu.au The presence of the bulky dodecyloxy groups at the ortho positions of this compound can sterically hinder the approach of the amine, potentially slowing the reaction rate compared to less substituted benzaldehydes. However, this reaction remains a viable and important pathway for derivatization.

| Reactant | Product | Reaction Type | Reference |

| Aldehyde | Imine (Schiff Base) | Condensation | rsc.orgresearchgate.net |

| Benzaldehyde Derivatives | Schiff Base Ligands | Condensation | analis.com.myresearchgate.netuq.edu.au |

Carbonyl Reduction to Alcohols and Oxidation to Carboxylic Acids

The aldehyde functional group in this compound can be readily transformed into other important functional groups through reduction and oxidation.

Reduction to Alcohols: The aldehyde can be reduced to the corresponding primary alcohol, 2,6-bis(dodecyloxy)benzyl alcohol, using common reducing agents. Standard reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further synthetic modifications.

Oxidation to Carboxylic Acids: Conversely, the aldehyde can be oxidized to form 2,6-bis(dodecyloxy)benzoic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The Baeyer-Villiger oxidation, which utilizes hydrogen peroxide or percarboxylic acids, is another method for converting aromatic aldehydes to phenols, although the specific outcome for this substrate would depend on reaction conditions. google.comgoogle.com

| Starting Material | Product | Reagent(s) | Reaction Type | Reference |

| This compound | 2,6-Bis(dodecyloxy)benzyl alcohol | NaBH₄ or LiAlH₄ | Reduction | |

| This compound | 2,6-Bis(dodecyloxy)benzoic acid | KMnO₄ or CrO₃ | Oxidation | |

| Aromatic Aldehydes | Phenols | Hydrogen Peroxide / Percarboxylic Acids | Baeyer-Villiger Oxidation | google.comgoogle.com |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for π-Conjugated Systems

Olefination reactions are powerful tools for forming carbon-carbon double bonds and are particularly useful for synthesizing π-conjugated systems.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to produce an alkene. stackexchange.commasterorganicchemistry.com While unstabilized ylides typically favor the formation of Z-alkenes, stabilized ylides tend to produce E-alkenes. stackexchange.com The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. stackexchange.commasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium (B103445) ylide. wikipedia.orgwiley-vch.de This reaction generally provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com Both the Wittig and HWE reactions are instrumental in the synthesis of stilbenes and other π-conjugated molecules from benzaldehyde derivatives. wiley-vch.de

| Reaction | Reactants | Predominant Product | Key Features | References |

| Wittig Reaction | Aldehyde, Phosphorus Ylide | Alkene (Z or E) | Formation of a phosphine oxide byproduct. | stackexchange.commasterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Carbanion | E-Alkene | More nucleophilic carbanion, easy byproduct removal. | wikipedia.orgwiley-vch.deorganic-chemistry.orgnrochemistry.com |

Aldol (B89426) Condensation and Other Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound can act as an electrophile in aldol-type reactions. In a crossed or mixed aldol condensation, an enolate ion from a different carbonyl compound (a ketone or another aldehyde with α-hydrogens) can add to the aldehyde. libretexts.orgbyjus.com Because this compound lacks α-hydrogens, it can only function as the electrophilic acceptor in this reaction. byjus.com These reactions, which can be catalyzed by either acid or base, lead to the formation of a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orgmagritek.com This provides a powerful method for constructing larger, more complex carbon skeletons.

Functionalization Strategies Involving the Dodecyloxy Chains

The long dodecyloxy chains, while primarily influencing the molecule's physical properties such as solubility, also present opportunities for further chemical modification.

Potential for Terminal Chain Modifications

The terminal methyl groups of the dodecyloxy chains could potentially be functionalized, although this would likely require robust and selective chemical methods. Strategies for terminal functionalization of long alkyl chains on aromatic compounds are an area of ongoing research. google.comnii.ac.jp Such modifications could be used to introduce a wide variety of functional groups, including halogens, alkynes, or other reactive moieties. This would allow for the creation of novel derivatives of this compound with tailored properties for applications in materials science, such as the synthesis of liquid crystals or functional polymers. ktu.edursc.org The introduction of reactive groups at the chain ends could also enable the tethering of these molecules to surfaces or their incorporation into larger supramolecular assemblies.

Reactivity Profiling in Diverse Chemical Environments

The chemical behavior of this compound is primarily dictated by the interplay of its three key structural features: the reactive aldehyde group, the electron-donating dodecyloxy side chains, and the substituted benzene (B151609) ring. The long aliphatic chains provide significant hydrophobic character and influence its solubility and interactions in various reaction media.

The central aldehyde (-CHO) functional group is the most active site for a variety of chemical transformations. It readily participates in oxidation to form the corresponding carboxylic acid and can be reduced to a primary alcohol. A significant pathway for derivatization is its reaction with primary amines to form Schiff bases (imines), a common reaction for benzaldehydes. mdpi.com This reactivity is fundamental in synthesizing more complex molecular architectures.

One of the most notable applications of this compound is in the synthesis of sterically hindered porphyrin systems. rsc.org In these multi-step syntheses, the benzaldehyde derivative is condensed with pyrrole (B145914) or dipyrromethane derivatives under acidic conditions. For instance, a reaction involving this compound and a dipyrromethane compound in anhydrous dichloromethane (B109758) (DCM) is initiated with trifluoroacetic acid (TFA). rsc.org The resulting intermediate is then oxidized, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final porphyrin structure. rsc.org The bulky 2,6-disubstitution pattern on the phenyl ring is crucial for controlling the conformation and properties of the resulting macrocycle.

Furthermore, this compound serves as a precursor in the synthesis of bis-chalcones, which are valuable as photoinitiators in polymerization processes like 3D printing. scispace.com The synthesis involves a base-catalyzed Claisen-Schmidt condensation reaction between the aldehyde and an appropriate methyl ketone. scispace.com

The dodecyloxy groups, while generally stable, can influence the reactivity of the aromatic ring and can be involved in substitution reactions under specific conditions. The synthesis of the parent aldehyde itself, typically achieved through a Williamson etherification of 2,6-dihydroxybenzaldehyde (B146741) with 1-bromododecane (B92323) in the presence of a base like potassium carbonate (K₂CO₃), demonstrates the formation of the ether linkages. rsc.org

The table below summarizes key reactions and derivatization pathways for this compound based on documented research findings.

| Reaction Type | Reagents & Conditions | Product Class | Research Context |

| Porphyrin Synthesis (Condensation/Oxidation) | Dipyrromethane, Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), followed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Substituted Porphyrins | Synthesis of complex macrocycles for materials science. rsc.org |

| Oxidation | General oxidizing agents | 2,6-Bis(dodecyloxy)benzoic acid | Functional group transformation. |

| Reduction | General reducing agents | (2,6-Bis(dodecyloxy)phenyl)methanol | Functional group transformation. |

| Schiff Base Formation | Primary amines | N-Substituted imines | General reactivity pathway, precursor to other derivatives. mdpi.com |

| Chalcone Synthesis (Claisen-Schmidt Condensation) | Acetyl-substituted compounds (e.g., pyridine-based di-ketones), strong base (e.g., KOH) | Bis-chalcones | Development of novel photoinitiators for polymer chemistry. scispace.com |

Application As a Building Block in Supramolecular Chemistry and Self Assembly

Design and Synthesis of Self-Assembling Systems Utilizing Derivatives

The aldehyde functional group of 2,6-bis(dodecyloxy)benzaldehyde serves as a key reaction point for the synthesis of more complex derivatives designed for self-assembly. A common synthetic strategy is the condensation reaction with amines or hydrazines to form Schiff bases or hydrazones, respectively. This approach allows for the creation of larger, often symmetrical or "bola-amphiphilic" molecules where the bis(dodecyloxy)phenyl groups are located at the ends of a central core.

For instance, derivatives are synthesized by reacting substituted benzaldehydes with hydrazides. In one example, 3,4-bis(dodecyloxy)benzaldehyde (B1598090) was reacted with terephthalohydrazide in hot ethanol (B145695) with a catalytic amount of trifluoroacetic acid. acs.orgacs.org This reaction yields a polycatenar liquid crystal, N'1,N'4-bis[(E)-3,4-bis(dodecyloxy)benzylidene]terephthalohydrazide, demonstrating how the dodecyloxy chains facilitate the formation of organized supramolecular structures. acs.orgacs.org

Another approach involves using related bis(dodecyloxy) building blocks in multi-step syntheses. The diazide monomer 1,4-bis(azidomethyl)-2,5-bis(dodecyloxy)benzene has been used in "click chemistry" reactions to create complex, butterfly-shaped tetrabenzo[a,c,g,i]fluorene (TBF) based molecules that exhibit self-assembly into vesicles and nanocrystals. researchgate.net Similarly, amphiphilic 1,4-dihydropyridine (B1200194) derivatives capable of self-assembly have been synthesized from precursors containing didodecyl ester groups, which also drive the organization of the molecules into ordered monolayers. mdpi.com

The synthesis of these systems often requires precise control to manage the bulky alkyl chains and prevent side reactions. The resulting molecules, however, possess enhanced thermal stability due to these long chains. The overarching design principle is to combine the rigid aromatic core, extended through reactions at the aldehyde, with the flexible, space-filling dodecyloxy chains to program the molecule for a specific self-assembly pathway, leading to materials with desired properties like liquid crystallinity or gelation. acs.orgsc.edu

Development of Liquid Crystalline Materials

The molecular structure of this compound and its derivatives is highly conducive to the formation of liquid crystalline (LC) materials. Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. researchgate.net The combination of a rigid molecular core and flexible peripheral chains, as found in derivatives of this compound, is a classic design for inducing mesomorphism. researchgate.nettandfonline.com These materials can exhibit different types of liquid crystal phases, or mesophases, depending on external conditions like temperature or the presence of a solvent. theses.fr

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. odu.edu Upon heating, they transform from a solid crystal to one or more liquid crystalline phases before becoming an isotropic liquid at the clearing point. odu.edu Derivatives of bis(dodecyloxy)benzaldehyde are excellent candidates for forming such phases.

Studies on related systems provide insight into the expected behavior. A series of compounds, N,N'-dibenzylidene-benzene-1,4-diamine, where one of the benzylidene groups is substituted with a dodecyloxy chain, was found to be mesogenic, displaying a nematic phase. researchgate.net The presence of the long alkyl chain was crucial for the observation of liquid crystallinity. researchgate.net Similarly, 1,4-bis(acylhydrazone)-based molecules derived from 3,4-bis(dodecyloxy)benzaldehyde form stable hexagonal columnar (Colh) and bicontinuous cubic (Cubbi) mesophases. acs.orgacs.org

The characterization of these phases is typically performed using Polarized Optical Microscopy (POM), which reveals characteristic textures for each mesophase, and Differential Scanning Calorimetry (DSC), which measures the temperatures and enthalpy changes of the phase transitions. researchgate.netacs.org

| Compound Derivative | Mesophase Type(s) | Transition Temperatures (°C) on Heating | Reference |

|---|---|---|---|

| N-benzyliden-N'-(4-dodecyloxybenzyliden)benzen-1,4-diamine | Nematic (N) | Cr → 139.1 → N → 179.3 → Iso | researchgate.net |

| N'1,N'4-bis[(E)-3,4-bis(dodecyloxy)benzylidene]terephthalohydrazide | Hexagonal Columnar (Colh) | Cr → 171 → Colh → 235 → Iso | acs.orgacs.org |

| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-decyloxyaniline | Smectic A (SA), Smectic C (SmC), Nematic (N) | Cr → 88.0 → SmA → 129.8 → N → 131.9 → Iso | researchgate.net |

Lyotropic liquid crystals form mesophases in the presence of a solvent, with phase transitions dependent on concentration. theses.frodu.edu This behavior is characteristic of amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts. odu.edu While this compound itself is highly lipophilic, its derivatives can be designed to exhibit amphiphilic character, allowing for self-organization in solvents.

The two long dodecyloxy chains constitute a significant hydrophobic part. By incorporating polar functional groups, such as those resulting from reactions at the aldehyde, derivatives can be made amphiphilic. These molecules, when dissolved in a suitable solvent, can self-assemble to minimize unfavorable interactions between the hydrophobic chains and the solvent. odu.edu This leads to the formation of ordered aggregates such as micelles or lamellar structures, which define the lyotropic mesophase.

For example, acylhydrazone-based molecules derived from bis(dodecyloxy)benzaldehyde have been shown to form stable gels in certain solvents, which is a manifestation of extensive molecular self-organization into a three-dimensional network that entraps the solvent. acs.orgacs.org The formation of these gel structures highlights the strong driving force for self-assembly provided by the dodecyloxy chains and intermolecular interactions like hydrogen bonding. acs.org

Molecular Recognition and Host-Guest Interactions in Assemblies

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. acs.org Self-assembling systems based on this compound derivatives can be designed to act as hosts that recognize and bind specific guest molecules. The dodecyloxy chains play a crucial role by promoting the formation of an organized, pre-structured assembly, which can contain cavities or binding sites for guests. core.ac.uk

In another application, photo-sensitive probes for creating supramolecular protein assemblies have been synthesized from 5-((3,5-bis(dodecyloxy)benzyl)oxy)-2-nitrobenzaldehyde. google.com Here, the bis(dodecyloxy)benzyl moiety acts as a hydrophobic tail that can insert into the hydrophobic pockets of proteins or self-assemble in an aqueous environment, facilitating the construction of larger protein-probe structures driven by specific host-guest and hydrophobic interactions. google.com The formation of such complex architectures relies on the interplay between the recognition event and the self-assembly tendency imparted by the long alkyl chains. sc.eduacs.org

Hydrogen Bonding and π-π Stacking Directing Supramolecular Architectures

The final structure of a supramolecular assembly is determined by a delicate balance of non-covalent interactions. acs.org For derivatives of this compound, hydrogen bonding and π-π stacking are the primary forces that direct the formation of ordered architectures. rsc.org

Hydrogen Bonding: The aldehyde group of this compound can be converted into functional groups that are strong hydrogen bond donors or acceptors, such as amides, ureas, or hydrazones. acs.orgsc.edu These groups can then form strong, directional hydrogen bonds with complementary groups on adjacent molecules, leading to the formation of one-dimensional tapes, two-dimensional sheets, or helical structures. acs.orgresearchgate.net For instance, in acylhydrazone derivatives, the N-H and C=O groups form robust intermolecular hydrogen bonds that are critical for their self-assembly into liquid crystalline phases and gels. acs.orgresearchgate.net

π-π Stacking: The aromatic phenyl rings in the core of the molecule are capable of engaging in π-π stacking interactions. rsc.org This is an attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. These interactions cause the molecules to stack on top of one another, often in a slightly offset arrangement, leading to the formation of columnar or fibrous aggregates. researchgate.nettue.nl The presence of the electron-donating dodecyloxy groups can influence the electron density of the aromatic ring, which in turn affects the strength and geometry of the π-π stacking. rsc.org

The synergy between hydrogen bonding and π-π stacking is particularly powerful. rsc.orgnih.gov Hydrogen bonds can link molecules together into a primary structure (like a polymer chain or a ribbon), and these structures can then be further organized by π-π stacking interactions between the aromatic cores. tue.nl This hierarchical assembly process, driven by the combination of directional hydrogen bonds and cohesive π-π stacking, and facilitated by the space-filling nature of the dodecyloxy chains, allows for the construction of highly ordered and functional supramolecular materials from derivatives of this compound. core.ac.uk

Role in Advanced Functional Materials Development

Precursor for Organic Electronic and Optoelectronic Materials

2,6-Bis(dodecyloxy)benzaldehyde serves as a key intermediate in the synthesis of a variety of complex organic molecules and polymers designed for electronic and optoelectronic applications. The long dodecyloxy chains enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices, while the benzaldehyde (B42025) core provides a reactive site for constructing larger π-conjugated systems.

Organic Semiconductors for Transistors and Photovoltaics

In the realm of organic electronics, this compound is a valuable precursor for creating organic semiconductors. These materials are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The incorporation of long alkyl chains, such as dodecyloxy groups, is a common strategy to improve the solubility and processability of the semiconductor material, facilitating the formation of well-ordered thin films necessary for efficient charge transport. google.com

Derivatives of this aldehyde are used to synthesize larger, π-conjugated molecules, such as those based on triphenylamine (B166846), which are known to have applications in field-effect transistors. For instance, star-shaped molecules with a triphenylamine core and dodecyloxy-substituted peripheral groups exhibit favorable electronic properties for charge transport. rsc.org The symmetrical donor-π-donor (D-π-D) structure that can be achieved using this aldehyde as a starting material can lead to lower band gaps, which is beneficial for semiconductor performance. rsc.org While direct studies on this compound's role in OFETs are specific, related structures such as 3,6-Bis-[2-(3,4-bis-dodecyloxy-phenyl)-vinyI]-phenanthrene-9,10-dione have been synthesized for use in organic field-effect transistors, highlighting the utility of the dodecyloxy-substituted phenyl moiety in these applications. google.com

Dyes and Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

A significant application of this compound is in the synthesis of sophisticated dyes and sensitizers for dye-sensitized solar cells (DSSCs). The aldehyde group serves as a convenient starting point for building the complex structures of porphyrin-based sensitizers. These porphyrin dyes are crucial for absorbing light and injecting electrons into the semiconductor (typically TiO₂) of the DSSC.

The dodecyloxy chains play a multifaceted role in this context. They prevent the aggregation of dye molecules on the TiO₂ surface, which would otherwise lead to efficiency losses. Furthermore, they form an insulating layer that hinders the recombination of injected electrons with the electrolyte, a major pathway for energy loss in DSSCs. Research has demonstrated the synthesis of porphyrins from this compound for use in DSSCs employing cobalt-based electrolytes. Current time information in Powiat rzeszowski, PL.

Light-Emitting Materials and Fluorescent Probes

The structural characteristics of this compound make it an excellent starting material for the synthesis of novel light-emitting materials and fluorescent probes. By reacting the aldehyde with other molecules, chemists can create extended π-conjugated systems that absorb and emit light at specific wavelengths.

For example, derivatives of this aldehyde have been used to create star-like molecules based on a triphenylamine core. These molecules exhibit intramolecular charge transfer (ICT) character, and their fluorescence can be tuned from blue to green by extending the conjugation. rsc.org The fluorescence of these materials is often sensitive to the polarity of their environment, which can be exploited in sensor applications. rsc.org Furthermore, related benzaldehyde derivatives are used to synthesize quinoxaline-based fluorescent compounds, which have potential as fluorescent probes. researchgate.net

Chemo- and Biosensor Applications of Functionalized Derivatives

The functionalization of this compound opens up a wide range of possibilities for creating chemo- and biosensors. The aldehyde group can be readily converted into other functional groups, such as imines (Schiff bases), which can act as specific binding sites for ions or molecules.

Derivatives of 2,6-bis-carbonylpyridine, which can be synthesized from precursors like this compound, have been shown to act as highly selective and sensitive fluorescent chemosensors for metal ions such as Co²⁺. rsc.org In these sensors, the binding of the target ion to the functionalized pyridine (B92270) core leads to a significant change in the fluorescence properties, such as quenching, allowing for detection even at very low concentrations. rsc.org Similarly, other functionalized derivatives based on quinoline (B57606) have been developed for the selective detection of Zn²⁺ and Al³⁺. researchgate.net The long dodecyloxy chains in these sensors enhance their solubility in organic media, making them suitable for various sensing platforms.

In the area of biosensors, chitosan (B1678972) functionalized with 4-(dodecyloxy)benzaldehyde (B1329838) has been shown to self-assemble into micelles. mdpi.com These nanostructures can be loaded with drugs and are responsive to various stimuli, indicating potential applications in targeted drug delivery and biosensing. mdpi.com

Development of Photo- and Thermo-Responsive Materials

The integration of this compound into larger molecular or polymeric architectures allows for the development of materials that respond to external stimuli like light and temperature.

Photo-Responsive Materials: Acylhydrazones, which can be synthesized from benzaldehyde derivatives, are known for their efficient and stable E-Z photoisomerization properties. acs.org Materials based on acylhydrazones derived from 3,4,5-tris(dodecyloxy)benzaldehyde (B1644103) have been shown to form photoisomerizable gels. acs.org The reversible structural change upon light irradiation can alter the material's properties, making them useful for applications in optical switching and data storage. acs.orgresearchgate.net Polymers containing azo- and azomethine groups, synthesized from related bis(2-hydroxybenzaldehyde)s, are also being explored for light-responsive applications. researchgate.net

Thermo-Responsive Materials: The long dodecyloxy chains of this compound are instrumental in imparting thermo-responsive behavior to materials. These long alkyl chains can undergo temperature-dependent changes in their organization, leading to phase transitions in the material. This principle is utilized in the design of thermotropic liquid crystals. Pyridine-based mesogens synthesized using dodecyloxy-substituted benzaldehydes exhibit liquid crystalline phases that are dependent on temperature. rsc.org For example, the clearing temperature of these materials, which marks the transition from a liquid crystalline phase to an isotropic liquid, is influenced by the length of the alkyl chains. rsc.org Furthermore, lipophilic metal complexes incorporating long alkyl chains have been shown to exhibit thermochromic properties, where the color and structure of the material change reversibly with temperature. acs.org This behavior is driven by the temperature-dependent self-assembly of the molecules. acs.org

Coordination Chemistry and Ligand Design from 2,6 Bis Dodecyloxy Benzaldehyde Derivatives

Synthesis of Metal Complexes with Derived Schiff Base Ligands

The synthesis of metal complexes from Schiff base ligands derived from 2,6-bis(dodecyloxy)benzaldehyde typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature and yield of the resulting complex. The long dodecyloxy chains can enhance the solubility of both the ligands and their metal complexes in nonpolar organic solvents.

Exploration of Transition Metal Complexes

A wide array of transition metal complexes have been synthesized using Schiff base ligands. odu.edu These complexes are often characterized by techniques such as elemental analysis, infrared and UV-visible spectroscopy, and magnetic susceptibility measurements. science.gov The reaction of Schiff bases with transition metal salts like those of copper(II), nickel(II), cobalt(II), and zinc(II) often yields stable, colored complexes. The electronic properties and geometry of these complexes are dependent on the specific transition metal and the ligand structure. For example, nickel(II) complexes with certain Schiff base ligands have been shown to be effective catalysts in the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). dergipark.org.tr

Table 1: Examples of Transition Metal Complexes with Schiff Base Ligands and Their Properties

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application | Reference |

|---|---|---|---|---|

| Copper(II) | Bidentate Schiff Base | Distorted Square Planar | Catalysis | acs.org |

| Nickel(II) | Asymmetric Schiff Base | Not specified | Catalysis | dergipark.org.tr |

| Cobalt(II) | Bidentate Schiff Base | Not specified | Catalysis | dergipark.org.tr |

| Vanadium(IV) | Tetradentate Schiff Base | Square Pyramidal | Catalysis | science.gov |

Lanthanide and Actinide Complexes

The coordination chemistry of Schiff base ligands extends to the f-block elements, namely lanthanides and actinides. tdl.org The development of ligand systems that can selectively bind and separate these elements is a significant area of research, particularly in the context of nuclear fuel reprocessing. tdl.org Schiff base ligands can form stable complexes with lanthanide and actinide ions, often exhibiting high coordination numbers and diverse geometries. For example, multidentate Schiff base ligands have been used to synthesize dodecanuclear lanthanide clusters with novel core structures. rsc.org In the realm of actinides, Schiff base complexes of thorium and uranium have been investigated, with some ligands facilitating unique structural features and reactivity, such as the lengthening of the U=O bond in uranyl complexes. tdl.org

Catalytic Applications of Metal-Organic Complexes

Metal-organic complexes derived from Schiff base ligands are widely explored for their catalytic activity in various organic transformations. nih.gov The catalytic efficiency is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction.

Homogeneous Catalysis in Organic Transformations

Schiff base metal complexes have demonstrated significant potential as homogeneous catalysts in a range of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govresearchgate.net For instance, certain nickel(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of benzyl alcohol to benzaldehyde, achieving high conversion rates. dergipark.org.tr Similarly, copper(II) complexes have been used for the catalytic oxidation of benzyl alcohol. semanticscholar.org The catalytic activity can be tuned by modifying the electronic and steric properties of the Schiff base ligand and the nature of the metal ion. amazonaws.com

Table 2: Homogeneous Catalytic Applications of Schiff Base Metal Complexes

| Reaction Type | Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Alcohol Oxidation | Nickel(II) Schiff Base Complex | Benzyl Alcohol | Benzaldehyde | High conversion (89-95%) achieved with TBHP as the oxidant. | dergipark.org.tr |

| Alcohol Oxidation | Copper(II) Complexes | Benzyl Alcohol | Benzaldehyde | Catalytic activity depends on the π-acceptor character of the ligands. | semanticscholar.org |

| Epoxidation | Manganese(III) Schiff Base Complexes | Alkenes | Epoxides | High catalytic activity in both homogeneous and heterogeneous conditions. | amazonaws.com |

Heterogeneous Catalysis and Surface Immobilization

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers have focused on immobilizing Schiff base metal complexes onto solid supports. This approach leads to the development of heterogeneous catalysts that are easily separable from the reaction mixture and can be reused multiple times. nih.gov Various materials, including polymers, silica (B1680970), and zeolites, have been used as supports. amazonaws.comsci-hub.se For instance, copper(II) complexes have been successfully immobilized on silica-coated magnetic nanoparticles for the oxidation of benzyl alcohol. semanticscholar.org Similarly, polymer-supported manganese(II) salen complexes have been used as catalysts in the asymmetric epoxidation of alkenes, showing high chemical activity. sci-hub.se The catalytic performance of these heterogeneous systems can be influenced by factors such as the nature of the support, the method of immobilization, and the accessibility of the active catalytic sites. rsc.org

Magnetic Properties of Coordination Compounds (academic study focus)

A thorough review of available scientific literature and academic databases did not yield any specific studies focused on the magnetic properties of coordination compounds derived from this compound. Research into the synthesis of metal complexes using ligands derived from this specific aldehyde, and any subsequent characterization of their magnetic behavior, does not appear to be documented in the accessible literature. Therefore, no research findings or data tables on this topic can be provided.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-Bis(dodecyloxy)benzaldehyde, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides precise information on the chemical environment of the protons in the molecule. For this compound, the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around δ 10.53 ppm. The aromatic protons on the benzene (B151609) ring exhibit signals in the range of δ 6.53 to 7.38 ppm. The protons of the dodecyloxy chains show a series of signals at upfield chemical shifts. Specifically, the methylene (B1212753) protons adjacent to the oxygen atoms (-OCH₂-) resonate around δ 4.03 ppm as a triplet. The numerous methylene groups (-CH₂-) within the alkyl chains produce a large, broad signal between δ 1.26 and 1.84 ppm, while the terminal methyl protons (-CH₃) appear as a triplet around δ 0.89 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The aldehyde carbonyl carbon is highly deshielded and appears at approximately δ 189.51 ppm. The aromatic carbons attached to the dodecyloxy groups are observed around δ 161.85 ppm, while the other aromatic carbons resonate between δ 104.67 and 135.69 ppm. The carbon of the methylene group adjacent to the ether oxygen (-OCH₂-) is found at about δ 69.11 ppm. The carbons of the long alkyl chains appear in the δ 14.30 to 32.10 ppm region. rsc.org

The combination of ¹H and ¹³C NMR spectroscopy allows for the unambiguous assignment of the molecular structure of this compound.

Interactive Data Table: Representative NMR Data for this compound in CDCl₃ rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 10.53 (s, 1H) | 189.51 |

| Aromatic (Ar-H) | 7.38 (t, J=8.45 Hz, 1H), 6.53 (d, J=8.55 Hz, 2H) | 161.85, 135.69, 114.93, 104.67 |

| Methylene (-OCH₂-) | 4.03 (t, J=6.5 Hz, 4H) | 69.11 |

| Methylene (-CH₂-)n | 1.84-1.79 (m, 4H), 1.49-1.43 (m, 4H), 1.34-1.26 (m, 32H) | 32.10, 29.84, 29.81, 29.78, 29.74, 29.53, 29.23, 26.16, 22.87 |

| Methyl (-CH₃) | 0.89 (t, J=7.1 Hz, 6H) | 14.30 |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. J values represent coupling constants.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, sharp peak typically appears in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The ether linkages (C-O-C) are identified by strong stretching bands, usually found between 1200 and 1250 cm⁻¹ for aryl-alkyl ethers. The long dodecyl chains give rise to prominent C-H stretching vibrations for methylene and methyl groups just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give strong and sharp signals in Raman spectra, providing a clear fingerprint for the substituted benzene core. The symmetric C-O-C stretching of the ether groups and the C-C skeletal vibrations of the alkyl chains are also detectable.

The combination of IR and Raman spectroscopy offers a thorough analysis of the functional groups, confirming the presence of the aldehyde, the substituted aromatic ring, and the long-chain ether groups in this compound.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | > 3000 |

| Ether (Aryl-O-Alkyl) | Asymmetric C-O-C Stretch | 1200 - 1250 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Alkyl (C-H) | Bending | 1375, 1465 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and probing the fragmentation patterns of this compound, thereby confirming its elemental composition and structural features.

The molecular formula of this compound is C₃₁H₅₄O₃, corresponding to a molecular weight of approximately 474.77 g/mol . matrix-fine-chemicals.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to this weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.

Fragmentation analysis reveals characteristic losses of specific parts of the molecule. Common fragmentation pathways for this compound include:

Loss of the aldehyde group (CHO): A fragmentation resulting in a peak at [M-29]⁺.

Cleavage of the dodecyl chains: Fragmentation of the ether bonds can lead to the loss of dodecyloxy radicals (•OC₁₂H₂₅) or dodecene (C₁₂H₂₄) fragments. Alpha-cleavage next to the ether oxygen is common, leading to the formation of stable oxonium ions. The long alkyl chains can also fragment, producing a series of peaks separated by 14 Da (corresponding to CH₂ units).

Formation of a stable benzoyl cation: Cleavage can lead to the formation of a [M - OC₁₂H₂₅]⁺ ion.

These fragmentation patterns provide a detailed map of the molecule's connectivity, corroborating the structure determined by NMR and IR spectroscopy.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders of this compound to elucidate its crystal structure and packing motifs.

Powder XRD (PXRD): For polycrystalline samples, powder XRD provides a characteristic diffraction pattern. This pattern serves as a fingerprint for the crystalline phase of the compound. While it does not provide the same level of atomic detail as single-crystal XRD, it is invaluable for identifying the compound, assessing its purity, and studying phase transitions. The positions and intensities of the diffraction peaks are determined by the crystal lattice structure. In the case of molecules with long alkyl chains like this compound, PXRD patterns often show characteristic low-angle reflections corresponding to the lamellar packing or other ordered arrangements of the dodecyl groups. google.com

Electron Microscopy Techniques (SEM, TEM) for Morphological Characterization of Assembled Structures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital imaging techniques for visualizing the morphology of supramolecular structures formed by the self-assembly of this compound and its derivatives. Due to its amphiphilic nature, with a polar benzaldehyde (B42025) head and nonpolar dodecyloxy tails, this molecule can form various ordered aggregates in solution or on surfaces.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of materials. To be analyzed by TEM, the sample must be thin enough for the electron beam to pass through. TEM images can reveal the fine details of the assembled nanostructures, such as the lamellar spacing in vesicles or the width and twisting of nanofibers. nankai.edu.cnacs.org In some cases, electron diffraction patterns can be obtained, providing information about the crystallinity and molecular packing within the observed aggregates. core.ac.uk These techniques are instrumental in studying how changes in solvent, temperature, or molecular design influence the resulting supramolecular morphology.

Thermal Analysis (DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of this compound, including its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This method is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, providing information about the purity and crystalline nature of the compound. For related long-chain alkoxy benzaldehyde compounds, melting points are observed, and the presence of liquid crystalline phases can also be investigated, which would appear as additional, smaller endothermic peaks (mesophase transitions) upon heating. rsc.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. The TGA curve for this compound would show the onset temperature of decomposition, indicating its upper-temperature limit of stability. The curve would reveal the temperature ranges over which different parts of the molecule are lost, allowing for an analysis of the decomposition mechanism. This is particularly useful for understanding the stability of materials intended for applications where they might be exposed to high temperatures.

Interactive Data Table: Illustrative Thermal Analysis Parameters

| Analysis Technique | Parameter | Description |

| DSC | Melting Point (Tₘ) | Temperature at which the solid-to-liquid phase transition occurs. |

| DSC | Enthalpy of Fusion (ΔHₘ) | Heat absorbed during melting, related to crystallinity. |

| DSC | Mesophase Transitions | Indicates transitions between different liquid crystalline states, if present. |

| TGA | Onset Decomposition Temperature (Tₒ) | Temperature at which significant mass loss begins. |

| TGA | Decomposition Profile | Shows single or multiple stages of mass loss, indicating the decomposition pathway. |

Computational and Theoretical Investigations of 2,6 Bis Dodecyloxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic nature of 2,6-Bis(dodecyloxy)benzaldehyde. The two long dodecyloxy chains are electron-donating groups, which significantly influence the electron density distribution on the aromatic ring and the reactivity of the aldehyde functional group. These alkoxy groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor compared to unsubstituted or electron-withdrawn benzaldehydes. rsc.org

The reactivity of the aldehyde group can be computationally modeled. Standard reactions such as oxidation to a carboxylic acid and reduction to an alcohol can be analyzed to determine reaction pathways and transition state energies. Theoretical studies on related systems have shown that the frontier molecular orbitals (HOMO and LUMO) are key to understanding the electronic structure and spectroscopic features. nih.gov For instance, the character of the HOMO and LUMO can predict the nature of radical ions formed from similar molecules. nih.gov Calculations on complex donor-acceptor systems containing dodecyloxy-functionalized moieties have been used to determine orbital energies, which are crucial for predicting electron transfer processes. rsc.org

Table 1: Predicted Electronic Properties of this compound based on Theoretical Calculations on Analogous Aromatic Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Enhanced electron-donating ability due to alkoxy groups. rsc.org |

| LUMO Energy | Localized on benzaldehyde (B42025) moiety | Site for nucleophilic attack and electron acceptance. nih.gov |

| HOMO-LUMO Gap | Moderate | Influences optical properties and kinetic stability. rsc.org |

| Reactivity of Aldehyde | Susceptible to oxidation & reduction | Standard aldehyde chemistry is expected. |

| Ring Electron Density | Increased | Activated towards electrophilic substitution. |

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic processes of self-assembly, which are central to the material applications of this compound. These simulations model the motion of atoms and molecules over time, providing a view of how individual molecules organize into larger, ordered structures.

Simulations on molecules with long alkyl chains, similar to the dodecyl groups in this compound, have demonstrated how these chains drive self-assembly. science.govnih.gov Large-scale MD simulations of alkanethiol monolayers show that the chains collectively tilt to maximize van der Waals interactions and packing density. science.gov For complex molecules featuring dodecyloxyphenyl groups, MD simulations reveal that these chains are crucial for mediating intermolecular interactions that lead to the formation of continuous films on surfaces. nih.gov The van der Waals forces between the long, flexible dodecyl chains are a dominant driving force for the organization of these molecules into stable assemblies. nih.gov

Furthermore, MD simulations can explore the influence of the environment, such as the solvent or a solid substrate, on the assembly process. researchgate.net Studies on similar amphiphilic molecules have used MD to calculate the free energy of transfer from a solution to a surface, explaining the strong tendency of such molecules to adsorb and form ordered two-dimensional patterns. researchgate.net

Density Functional Theory (DFT) Studies on Spectroscopic Parameters and Molecular Properties

Density Functional Theory (DFT) has become a standard and reliable method for predicting the molecular properties and spectroscopic signatures of organic molecules like this compound. researchgate.netnih.govacs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), can accurately predict optimized molecular geometries. researchgate.netnih.govrsc.org

These optimized structures are then used to calculate various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method generally show good agreement with experimental data for related complex molecules. researchgate.netnih.gov Similarly, vibrational frequencies corresponding to FT-IR spectra can be computed, and the assignment of vibrational modes can be performed by analyzing the potential energy distribution. nih.gov DFT calculations have also been successfully used to predict UV-Vis absorption wavelengths by calculating the electronic excitation energies. rsc.orgdergipark.org.tr

Table 2: Molecular Properties of Alkoxy-Substituted Benzaldehydes Predicted by DFT Calculations

| Property | Calculation Method | Predicted Characteristic | Reference Application |

| Optimized Geometry | DFT/B3LYP | Nearly planar aromatic core with flexible alkoxy chains. acs.org | Foundation for all other property calculations. acs.org |

| NMR Chemical Shifts | GIAO-DFT | Good agreement with experimental ¹H and ¹³C NMR spectra. researchgate.netnih.gov | Structural verification. researchgate.netrsc.org |

| Vibrational Frequencies | DFT/B3LYP | Correlates well with experimental FT-IR spectra. researchgate.net | Identification of functional groups. |

| Dipole Moment (µ) | DFT | Moderate dipole moment directed towards the aldehyde group. acs.org | Predicts polarity and intermolecular electrostatic interactions. acs.org |

| Polarizability (α) | DFT | High polarizability due to large electron cloud. acs.org | Relates to refractive index and non-linear optical response. nih.gov |

Prediction of Supramolecular Interactions and Assembly Motifs

Computational methods are vital for predicting the complex supramolecular interactions and resulting assembly motifs of this compound. The molecule's structure, featuring a rigid aromatic core and two flexible, bulky alkyl chains, suggests a sophisticated self-assembly behavior driven by a balance of competing non-covalent interactions.

The primary driving force for assembly is predicted to be the van der Waals interactions between the long dodecyl chains. nih.gov Computational studies on analogous systems with dodecyloxyphenyl groups have shown that these alkyl-alkyl interactions are responsible for the formation of dense, continuous films and 2D networks. nih.gov This contrasts with molecules where π-π stacking of aromatic cores is the dominant interaction, which tends to lead to the formation of one-dimensional columnar stacks. nih.gov

Theoretical models can predict how these molecules will arrange themselves at interfaces. The amphiphilic nature of this compound—with a polar aldehyde head and nonpolar alkyl tails—suggests it will form well-defined monolayers at the air-water interface or adsorb onto solid substrates. Computational modeling can help predict the packing arrangement, such as the tilt angle of the molecules relative to a surface, to maximize intermolecular forces. science.gov While hydrogen bonding is not a primary driver for the self-assembly of this molecule alone, in the presence of other components in co-crystals, this interaction could be engineered to form specific, predictable patterns or synthons. scispace.com The interplay between van der Waals forces, π-stacking, and dipole-dipole interactions ultimately dictates the final, thermodynamically stable supramolecular architecture. acs.orgresearchgate.net

Table 3: Predicted Supramolecular Interactions and Assembly Motifs

| Interacting Moiety | Dominant Interaction | Predicted Assembly Motif |

| Dodecyl Chains | Van der Waals Forces | Formation of densely packed monolayers and films. nih.gov |

| Benzene (B151609) Ring | π-π Stacking | Contributes to ordering, but may be secondary to chain interactions. nih.gov |

| Aldehyde Group | Dipole-Dipole Interactions | Influences local packing and orientation within the assembly. |

| Whole Molecule | Interdigitation of Alkyl Chains | Formation of lamellar or liquid-crystalline phases. |

Future Research Directions and Outlook

Emerging Applications and Unexplored Research Avenues

The long alkoxy chains of 2,6-bis(dodecyloxy)benzaldehyde impart a high degree of lipophilicity and the potential for self-assembly, opening doors to several cutting-edge applications. One of the most promising and relatively unexplored areas is its use in the development of advanced drug delivery systems. The amphiphilic nature of this compound could be harnessed to create novel nanoparticles or micelles for the targeted delivery of hydrophobic drugs, potentially enhancing their bioavailability and therapeutic efficacy. Future research could focus on the self-assembly behavior of this compound and its derivatives in aqueous environments to form stable nanostructures for drug encapsulation. researchgate.net

In the realm of materials science, the liquid crystalline properties of molecules with similar structures suggest that this compound could be a valuable component in the design of new liquid crystals. acs.org Further investigations into its mesomorphic behavior, including the influence of the long alkyl chains on phase transitions and optical properties, could lead to the development of novel display technologies or sensors. odu.edu The compound's structure is also conducive to its use as a precursor for synthesizing complex organic molecules and polymers with specific functionalities. For instance, its derivatives could be explored as components in organic light-emitting diodes (OLEDs) or as building blocks for porous organic frameworks with applications in gas storage or catalysis.

Furthermore, the preliminary antimicrobial and anticancer potential noted in benzaldehyde (B42025) derivatives warrants a more focused investigation into the biological activities of this compound. Screening its efficacy against a panel of clinically relevant microbes and cancer cell lines, coupled with mechanistic studies to understand its mode of action, could unveil new therapeutic avenues.

Challenges and Opportunities in the Design and Synthesis of Advanced Alkoxy-Substituted Benzaldehydes

While the potential applications are vast, the synthesis of advanced alkoxy-substituted benzaldehydes like this compound presents both challenges and opportunities for innovation in synthetic organic chemistry. A key challenge lies in achieving high yields and purity, particularly on an industrial scale. google.com Traditional multi-step synthetic routes often involve harsh reaction conditions, the use of hazardous reagents, and complex purification procedures, which can be inefficient and environmentally unfriendly. google.comgoogle.com

Another area ripe for exploration is the use of novel catalytic systems to improve the efficiency and selectivity of the synthesis. For example, zinc chloride has been identified as a critical catalyst in the hydrolysis step of a modified process for producing this compound, allowing for catalyst recovery and reuse. The development of new catalysts, including those based on transition metals or even biocatalysts, could further streamline the synthesis of these compounds. acs.org Moreover, exploring greener reaction media and alternative energy sources, such as microwave or flow chemistry, could lead to more environmentally benign and scalable production processes. researchgate.net

Interdisciplinary Research Prospects and Translational Potential

The future of this compound and related compounds lies in fostering interdisciplinary collaborations to unlock their full translational potential. The intersection of chemistry, biology, and materials science will be crucial for translating fundamental research findings into real-world applications.

For instance, chemists can design and synthesize novel derivatives with tailored properties, while biologists can evaluate their efficacy and mechanism of action in biological systems. mdpi.com This synergy is particularly relevant for developing new therapeutic agents. The ability to create radiolabeled versions of these aldehydes opens up possibilities for their use in positron emission tomography (PET) tracer development, a powerful tool for medical imaging and diagnostics. rug.nlacs.org

In materials science, collaborations between chemists and physicists are essential for characterizing the physical properties of these compounds and fabricating functional devices. mdpi.com The study of their self-assembly and liquid crystalline behavior, for example, requires expertise in both synthetic chemistry and condensed matter physics. acs.orgodu.edu

The translational potential of this research is significant. In medicine, it could lead to the development of new drugs for infectious diseases and cancer, as well as advanced diagnostic tools. acs.orgnih.gov In the flavor and fragrance industry, alkoxy-substituted benzaldehydes are already of commercial interest, and improved synthetic methods could lead to more cost-effective and sustainable production. researchgate.net In the field of materials science, the development of novel liquid crystals, polymers, and other advanced materials based on these compounds could have a wide range of technological impacts.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 2,6-Bis(dodecyloxy)benzaldehyde?

- Methodological Answer : A common approach involves reacting substituted benzaldehyde derivatives under reflux conditions. For example, a general method includes dissolving the precursor in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing for several hours. Post-reaction, solvent evaporation under reduced pressure and subsequent recrystallization are critical to isolate the product and remove impurities such as residual aldehydes .

Q. How can researchers effectively purify this compound to eliminate trace aldehyde impurities?

- Methodological Answer : Recrystallization is a reliable purification method. After initial synthesis, allowing the crude product to crystallize in the dark at low temperatures (e.g., 6°C) for extended periods (48 hours to two weeks) can reduce aldehyde content. Further purification via recrystallization in inert solvents (e.g., ethanol or hexane) ensures high purity, as demonstrated in nitrone spin trap studies .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR, is essential for identifying structural features and confirming the absence of impurities. For instance, H-NMR analysis can detect trace aldehydes (e.g., signals near 9-10 ppm for aldehyde protons) and verify the integrity of dodecyloxy chains .

Advanced Research Questions

Q. Why does this compound exhibit reduced reactivity in nitrone spin trap synthesis compared to 4-methoxybenzaldehyde?

- Methodological Answer : The steric hindrance from the two dodecyloxy groups at the ortho positions likely slows reaction kinetics. Comparative studies under identical conditions (e.g., reflux in ethanol with acetic acid) show that electron-donating alkoxy groups enhance reactivity, but bulky substituents like dodecyloxy impede nucleophilic attack. Adjusting reaction temperatures or using polar aprotic solvents (e.g., DMF) may mitigate this issue .

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives in multi-step syntheses?

- Methodological Answer : Kinetic and thermodynamic control strategies are key. For example:

- Temperature : Higher temperatures (e.g., 80–100°C) may overcome steric barriers during cycloaddition reactions.

- Catalysis : Lewis acids (e.g., BF-etherate) could activate the aldehyde group for faster coupling.

- Solvent : Switching to toluene or THF might enhance solubility of the hydrophobic dodecyloxy chains .

Q. How do structural modifications (e.g., varying alkyl chain lengths) impact the physicochemical properties of this compound?

- Methodological Answer : Systematic studies comparing dodecyloxy (C12) with shorter (e.g., methoxy) or longer (e.g., octadecyloxy) chains are necessary. Key parameters to evaluate include:

- Solubility : Longer chains reduce solubility in polar solvents but improve compatibility with lipid membranes.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can assess melting points and phase transitions.

- Reactivity : Hammett constants or computational modeling (DFT) may quantify electronic effects of substituents .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for reactions involving this compound?

- Methodological Answer :

Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

Model Refinement : Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to account for steric effects of dodecyloxy groups.

Analytical Cross-Check : Combine HPLC, MS, and C-NMR to confirm product identity and quantify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.